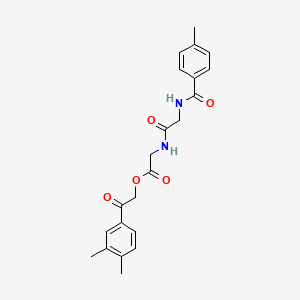![molecular formula C16H24N2O3 B4745874 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4745874.png)
2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide
Übersicht
Beschreibung
2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as URB597, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the degradation of endocannabinoids. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have a range of physiological and biochemical effects. In
Wirkmechanismus
2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide works by inhibiting FAAH, an enzyme that is responsible for the degradation of endocannabinoids. Endocannabinoids are neurotransmitters that bind to cannabinoid receptors in the body, which are involved in a range of physiological processes, including pain, mood, and appetite. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a range of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It can also modulate the endocannabinoid system, which is involved in reward processing and addiction. Additionally, this compound has been shown to protect neurons from oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, there are also some limitations to using this compound in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, this compound can have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide. One area of interest is the potential use of this compound as a treatment for drug addiction. Studies have shown that this compound can modulate the endocannabinoid system, which is involved in reward processing and addiction. Additionally, this compound has been shown to have analgesic, anxiolytic, and antidepressant effects, which could be useful in treating addiction. Another area of interest is the potential use of this compound as a treatment for neurodegenerative diseases. This compound has been shown to protect neurons from oxidative stress and inflammation, making it a potential treatment for diseases such as Alzheimer's and Parkinson's disease. Finally, there is also interest in developing more selective FAAH inhibitors, which could have fewer off-target effects and be more useful in studying the endocannabinoid system.
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. This compound has also been studied for its potential as a treatment for drug addiction, as it can modulate the endocannabinoid system, which is involved in reward processing and addiction. Additionally, this compound has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as it can protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-13-7-5-8-14(21-2)15(13)16(19)17-9-6-12-18-10-3-4-11-18/h5,7-8H,3-4,6,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQZDAKWUUXVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-pyridinylmethyl)butanamide](/img/structure/B4745792.png)

![N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4745807.png)


![2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4745824.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4745847.png)
![1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one](/img/structure/B4745857.png)

![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4745862.png)

![N-[3-(diethylamino)propyl]-2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4745869.png)
![4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4745880.png)
